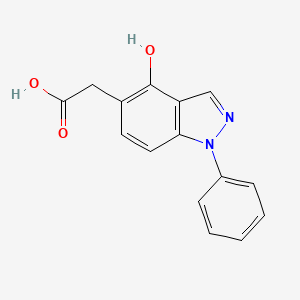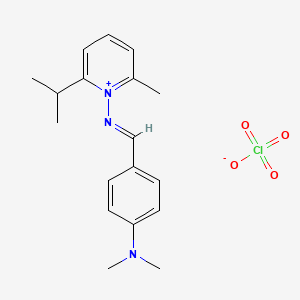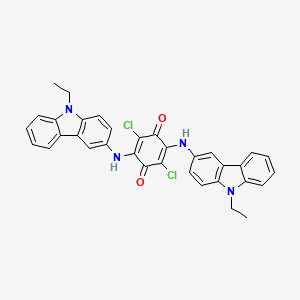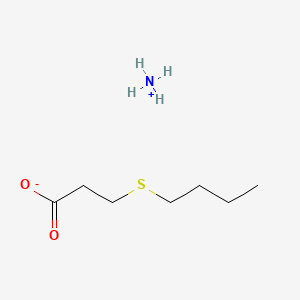
Propanoic acid, 3-(butylthio)-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(butylthio)-, ammonium salt is a chemical compound with the molecular formula C7H17NO2S. It is an ammonium salt derivative of propanoic acid, where a butylthio group is attached to the third carbon of the propanoic acid chain. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-(butylthio)-, ammonium salt can be synthesized through the reaction of propanoic acid with butylthiol in the presence of a suitable catalyst. The reaction typically involves the formation of an intermediate ester, which is then converted to the ammonium salt by reacting with ammonia. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. The process includes the esterification of propanoic acid with butylthiol, followed by ammoniation to form the ammonium salt. The reaction is carried out under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(butylthio)-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanoic acid, 3-(butylthio)-, ammonium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(butylthio)-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. It may also interact with enzymes and proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, ammonium salt: A simpler derivative without the butylthio group.
Butanoic acid, ammonium salt: Similar structure but with a different carbon chain length.
Sodium propionate: A sodium salt of propanoic acid with similar applications.
Uniqueness
Propanoic acid, 3-(butylthio)-, ammonium salt is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications, such as antimicrobial activity and as a precursor for complex organic synthesis.
Properties
CAS No. |
126740-29-2 |
|---|---|
Molecular Formula |
C7H17NO2S |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
azanium;3-butylsulfanylpropanoate |
InChI |
InChI=1S/C7H14O2S.H3N/c1-2-3-5-10-6-4-7(8)9;/h2-6H2,1H3,(H,8,9);1H3 |
InChI Key |
QCEFAHIIKKNUEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


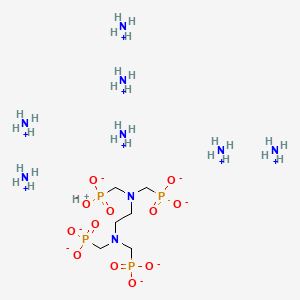

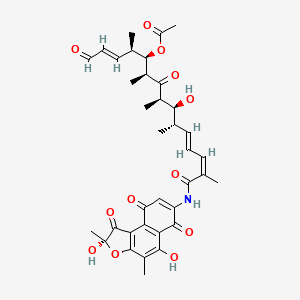
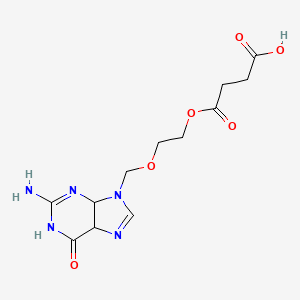
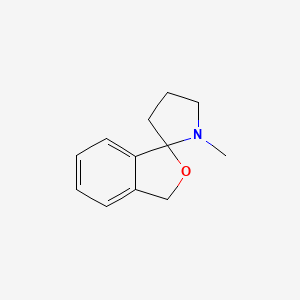
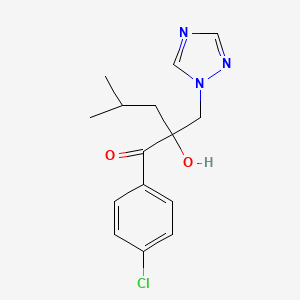
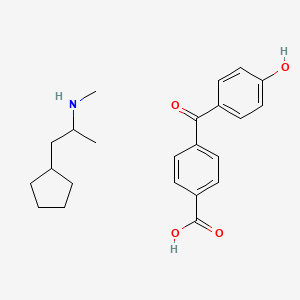
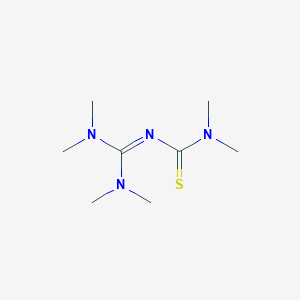
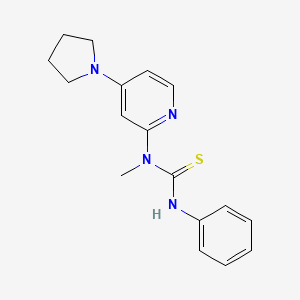
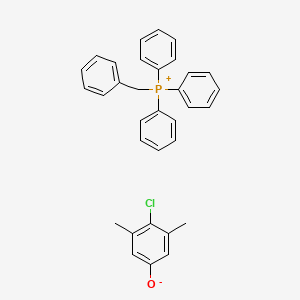
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
